molecular formula C7H8O3S2 B14521553 Methyl 3-(methanesulfinyl)thiophene-2-carboxylate CAS No. 62353-78-0

Methyl 3-(methanesulfinyl)thiophene-2-carboxylate

Cat. No.: B14521553
CAS No.: 62353-78-0
M. Wt: 204.3 g/mol
InChI Key: ULAYIVDKZYXZPM-UHFFFAOYSA-N
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Description

Methyl 3-(methanesulfinyl)thiophene-2-carboxylate is a compound belonging to the thiophene family, which is characterized by a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 3-(methanesulfinyl)thiophene-2-carboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions to facilitate the formation of the thiophene ring .

Industrial Production Methods

Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methanesulfinyl)thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Mechanism of Action

The mechanism of action of Methyl 3-(methanesulfinyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiophene ring plays a crucial role in its reactivity and binding affinity to various biological targets. This interaction can modulate enzymatic activities, receptor functions, and cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(methanesulfinyl)thiophene-2-carboxylate stands out due to the presence of the methanesulfinyl group, which imparts unique chemical reactivity and potential biological activities. This functional group enhances the compound’s versatility in synthetic chemistry and its potential as a pharmacologically active molecule .

Properties

CAS No.

62353-78-0

Molecular Formula

C7H8O3S2

Molecular Weight

204.3 g/mol

IUPAC Name

methyl 3-methylsulfinylthiophene-2-carboxylate

InChI

InChI=1S/C7H8O3S2/c1-10-7(8)6-5(12(2)9)3-4-11-6/h3-4H,1-2H3

InChI Key

ULAYIVDKZYXZPM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)C

Origin of Product

United States

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